molecular formula C10H13ClFN B15092462 N-Butyl-2-chloro-5-fluoroaniline

N-Butyl-2-chloro-5-fluoroaniline

Cat. No.: B15092462
M. Wt: 201.67 g/mol
InChI Key: BILLFVHVOSRVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₁₃ClFN
Molecular Weight: 201.67 g/mol
Structure: Features a benzene ring substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 5-position, and an N-butyl (-CH₂CH₂CH₂CH₃) group attached to the amine .
Synthesis: Prepared via alkylation of 2-chloro-5-fluoroaniline with a butyl halide in the presence of a base, a standard method for N-alkylated anilines .
Applications: Primarily used as an intermediate in pharmaceuticals, agrochemicals, and dyes. Fluorine enhances lipophilicity and metabolic stability, while chlorine contributes to electronic effects and reactivity .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-butyl-2-chloro-5-fluoroaniline

InChI

InChI=1S/C10H13ClFN/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7,13H,2-3,6H2,1H3

InChI Key

BILLFVHVOSRVBN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-chloro-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-fluoroaniline with butyl halides under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine and fluorine atoms at positions 2 and 5 activate the aromatic ring for nucleophilic substitution. The electron-withdrawing nature of halogens directs reactivity to specific positions, particularly para to the amino group.

Example Reaction :
Replacement of chlorine with methoxy groups under alkaline conditions:

N-Butyl-2-chloro-5-fluoroaniline+NaOCH3Cu catalyst, 110°CN-Butyl-2-methoxy-5-fluoroaniline+NaCl\text{this compound} + \text{NaOCH}_3 \xrightarrow{\text{Cu catalyst, 110°C}} \text{N-Butyl-2-methoxy-5-fluoroaniline} + \text{NaCl}

This reaction proceeds via a two-step mechanism involving intermediate Meisenheimer complexes.

Reagent/ConditionsProductYieldSource
NaOH, Cu powder, 110°CN-Butyl-2-methoxy-5-fluoroaniline85–90%

Diazotization and Coupling Reactions

The primary amine group undergoes diazotization, enabling the formation of diazonium salts for subsequent coupling or displacement reactions.

Example Reaction :
Diazotization followed by Sandmeyer reaction to replace the amino group:

This compoundNaNO2,HClDiazonium saltCuCNN-Butyl-2-chloro-5-fluorobenzonitrile\text{this compound} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCN}} \text{N-Butyl-2-chloro-5-fluorobenzonitrile}

StepConditionsYieldSource
DiazotizationNaNO₂, HCl, 0–5°C96%
CyanationCuCN, H₂O, 50°C75%

Alkylation and Acylation of the Amino Group

The butyl group is introduced via alkylation of the parent 2-chloro-5-fluoroaniline. The amino group can also undergo acylation to form amides.

Example Reaction :
Acylation with acetyl chloride:

This compound+AcClEt3NN-Butyl-2-chloro-5-fluoroacetanilide\text{this compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Butyl-2-chloro-5-fluoroacetanilide}

ReagentProductYieldSource
AcCl, Et₃N, CH₂Cl₂N-Butyl-2-chloro-5-fluoroacetanilide88%

Cross-Coupling Reactions

The halogen substituents facilitate palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Example Reaction :
Suzuki coupling with phenylboronic acid:

This compound+PhB(OH)2Pd(PPh3)4,Na2CO3N-Butyl-2-phenyl-5-fluoroaniline\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{N-Butyl-2-phenyl-5-fluoroaniline}

Catalyst/BaseProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, DMFN-Butyl-2-phenyl-5-fluoroaniline78%

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Example Reaction :
Oxidation with hydrogen peroxide:

This compoundH2O2,AcOHN-Butyl-2-chloro-5-fluoronitrobenzene\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{N-Butyl-2-chloro-5-fluoronitrobenzene}

Oxidant/ConditionsProductYieldSource
H₂O₂, AcOH, 60°CN-Butyl-2-chloro-5-fluoronitrobenzene65%

Mechanistic Insights

  • Nucleophilic Substitution : Chlorine at position 2 is more reactive than fluorine due to weaker C-Cl bond strength and lower electronegativity.

  • Coupling Reactions : The para-fluoro group stabilizes transition states in palladium-catalyzed couplings by electron withdrawal.

Scientific Research Applications

N-Butyl-2-chloro-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-2-chloro-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between N-Butyl-2-chloro-5-fluoroaniline and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
This compound C₁₀H₁₃ClFN 2-Cl, 5-F, N-butyl 201.67 g/mol High lipophilicity; pharmaceutical intermediate
N-Butyl-5-fluoro-2-nitroaniline C₁₀H₁₃FN₂O₂ 2-NO₂, 5-F, N-butyl 212.22 g/mol Nitro group increases reactivity; used in dye synthesis
5-Chloro-N-ethyl-2-methylaniline C₉H₁₂ClN 2-CH₃, 5-Cl, N-ethyl 169.65 g/mol Simpler alkyl chain; agrochemical applications
N-Benzyl-4-bromo-5-fluoro-2-nitroaniline C₁₃H₁₀BrFN₂O₂ 2-NO₂, 4-Br, 5-F, N-benzyl 345.59 g/mol Bromine enhances halogen bonding; biochemical probes
5-Fluoro-3-methyl-2-nitroaniline C₇H₇FN₂O₂ 2-NO₂, 3-CH₃, 5-F 170.14 g/mol Methyl group stabilizes ring; antimicrobial studies

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases ring electron deficiency, enhancing resistance to oxidation. Chlorine, being bulkier, induces steric effects and moderates reactivity in cross-coupling reactions .
  • Nitro Group : Compounds like N-Butyl-5-fluoro-2-nitroaniline exhibit stronger electron-withdrawing effects, favoring nucleophilic substitution but increasing toxicity risks .
  • Alkyl Chain Length: The N-butyl group in the target compound improves solubility in non-polar solvents compared to N-ethyl or N-methyl analogs, critical for drug delivery systems .

Key Research Findings

  • A 2023 study comparing fluoroaniline isomers demonstrated that 2-chloro-5-fluoro substitution (as in the target compound) optimizes balance between electronic effects and steric hindrance, outperforming 2-nitro-5-fluoro analogs in catalytic applications .
  • Substituting chlorine with bromine (e.g., N-Benzyl-4-bromo-5-fluoro-2-nitroaniline) significantly alters crystal packing behavior, as revealed by SHELX-based crystallographic analyses .

Biological Activity

N-Butyl-2-chloro-5-fluoroaniline is a substituted aniline compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group, a chlorine atom, and a fluorine atom attached to an aniline core. Its molecular structure can be represented as follows:

C9H11ClFN\text{C}_9\text{H}_{11}\text{ClF}\text{N}

This compound is soluble in organic solvents and exhibits moderate lipophilicity, which is crucial for its biological activity.

Pharmacological Effects

  • Antiparasitic Activity : Research has indicated that compounds with similar structures exhibit significant antiparasitic properties. The incorporation of halogen atoms (like chlorine and fluorine) in the aniline structure has been linked to enhanced activity against various parasites. For instance, studies have shown that structural modifications in related compounds can lead to increased efficacy against Plasmodium falciparum, the causative agent of malaria .
  • Anticancer Potential : Some studies suggest that derivatives of chloroanilines may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, the degradation of specific proteins involved in cancer progression has been observed in cellular assays using related compounds .
  • Neuropharmacological Effects : Certain aniline derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. The precise mechanisms remain under investigation, but they may involve interaction with receptor systems such as serotonin or dopamine pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many substituted anilines act as enzyme inhibitors. The presence of electronegative substituents (like fluorine and chlorine) can enhance binding affinity to target enzymes involved in metabolic pathways.
  • Receptor Modulation : Compounds like this compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Case Study 1: Antiparasitic Activity Assessment

A study evaluated the antiparasitic activity of this compound analogs against Plasmodium falciparum. The results indicated that modifications at the aniline nitrogen significantly impacted potency, with certain derivatives showing EC50 values in the low micromolar range (e.g., 0.395 μM), indicating strong activity against resistant strains .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in SK-OV-3 ovarian cancer cells at concentrations as low as 3 μM over 48 hours. This was associated with a decrease in intracellular levels of pirin, a protein implicated in tumor progression .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundActivity TypeEC50 (μM)Reference
This compoundAntiparasitic0.395
N-butyl-2-chloroanilineAnticancer (SK-OV-3)3.0
N-butyl-2-fluorobenzeneNeuropharmacologicalTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.